molecular formula C6H13ClF2N2O2 B2703580 L-Eflornithine monohydrochloride

L-Eflornithine monohydrochloride

Cat. No.: B2703580
M. Wt: 218.63 g/mol
InChI Key: VKDGNNYJFSHYKD-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Initial Application in Antiparasitic Research

L-Eflornithine emerged from systematic efforts to disrupt polyamine biosynthesis in pathogenic organisms. During the 1970s, researchers identified ornithine decarboxylase as a critical enzyme for polyamine synthesis in Trypanosoma brucei gambiense, the protozoan responsible for West African sleeping sickness. The compound’s development marked the first successful application of enzyme-activated irreversible inhibition, with its α-difluoromethyl group enabling covalent binding to ODC’s active site.

Early in vitro studies demonstrated potent trypanostatic effects, with complete parasite clearance observed in murine models at doses of 400 mg/kg/day. Field trials in Sudan during the 1980s validated its clinical efficacy, achieving 98% cure rates in late-stage human African trypanosomiasis (HAT) cases where conventional arsenicals like melarsoprol had failed. This breakthrough earned L-eflornithine the designation of "resurrection drug" in endemic regions, though initial production challenges limited widespread adoption.

The compound’s enantiomeric specificity became apparent through comparative studies showing the L-isomer exhibited 20-fold greater ODC inhibitory activity than its D-counterpart, a critical factor in optimizing therapeutic formulations. Structural analyses confirmed that the monohydrochloride salt form enhanced stability and solubility for parenteral administration, addressing key pharmacokinetic limitations of earlier prototypes.

Transition to Multi-therapeutic Research Applications

The 1990s witnessed paradigm-shifting discoveries regarding L-eflornithine’s polyamine-modulating effects in mammalian systems. Researchers recognized that rapidly proliferating cells—whether parasitic, neoplastic, or follicular—shared dependence on ODC-mediated polyamine synthesis. This mechanistic universality propelled investigations into new indications:

Research Domain Key Findings Year Source
Oncology 50% reduction in colon adenoma recurrence rates in phase III trials 2018
Dermatology 32% decrease in facial hirsutism scores versus placebo (FDA approval 2000) 2007
Virology Synergistic activity with ribavirin against SARS-CoV-2 in vitro 2021

In oncology, phase I/II trials demonstrated dose-dependent suppression of polyamine levels in breast, prostate, and neuroblastoma models, with particular success in MYC-amplified cancers where ODC overexpression drives tumorigenesis. The drug’s cytostatic profile proved advantageous for chemoprevention, evidenced by a 9.2% absolute risk reduction in metachronous colorectal adenomas during long-term maintenance therapy.

Dermatological applications capitalized on L-eflornithine’s ability to retard hair follicle matrix cell proliferation. Quantitative histomorphometric analyses revealed 40% reductions in anagen-phase duration following topical application, enabling its repurposing as the first pharmacologic depilatory agent.

Chronological Evolution of L-Eflornithine Research Paradigms

The compound’s scientific trajectory reflects three distinct eras of investigation:

Era 1: Parasitocentric Development (1975–1990)

  • 1978: First synthesis and characterization of α-difluoromethylornithine
  • 1985: Proof-of-concept field trial against stage 2 HAT in Sudan
  • 1990: WHO endorsement as essential medicine for trypanosomiasis

Era 2: Mechanistic Expansion (1991–2010)

  • 1993: Identification of hypusine-eIF5A pathway as secondary polyamine target
  • 2000: FDA approval for hirsutism (Vaniqa®) validating cutaneous applications
  • 2005: Multicenter trial establishing nifurtimox-eflornithine combination therapy

Era 3: Precision Therapeutic Optimization (2011–Present)

  • 2015: Crystal structure resolution of ODC-eflornithine complex (PDB 4D7G)
  • 2020: Phase IIb results for neuroblastoma maintenance therapy (COG ANBL1531)
  • 2023: Computational modeling of fluorinated analogs for enhanced blood-brain barrier penetration

Recent advances employ quantum mechanical calculations to optimize the molecule’s electrostatic potential profile, addressing limitations in central nervous system bioavailability for neurodegenerative applications. Synchrotron radiation studies have further elucidated supramolecular interactions between the monohydrochloride form and biological matrices, guiding novel drug delivery platforms.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13ClF2N2O2

Molecular Weight

218.63 g/mol

IUPAC Name

(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride

InChI

InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H/t6-;/m1./s1

InChI Key

VKDGNNYJFSHYKD-FYZOBXCZSA-N

Isomeric SMILES

C(C[C@@](C(F)F)(C(=O)O)N)CN.Cl

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-DFMO monohydrochloride involves the difluoromethylation of dibenzaldimine ornithine ester using reagents such as CHF3 and lithium bis(trimethylsilyl)amide (LiHMDS) . The reaction conditions typically include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of L-DFMO monohydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used for the quantification and validation of the compound .

Chemical Reactions Analysis

Types of Reactions

L-DFMO monohydrochloride primarily undergoes condensation reactions. For instance, it reacts with ninhydrin and phenylacetaldehyde to form a fluorescent product . This reaction is useful for the spectrofluorimetric determination of the compound in various samples.

Common Reagents and Conditions

Major Products

The major product formed from the condensation reaction with ninhydrin and phenylacetaldehyde is a fluorescent compound that can be measured spectrofluorimetrically .

Scientific Research Applications

Treatment of Human African Trypanosomiasis

Eflornithine was initially developed as a treatment for human African trypanosomiasis (HAT), also known as sleeping sickness, particularly the West African form caused by Trypanosoma brucei gambiense. It is recognized for its lower toxicity compared to previous treatments such as melarsoprol, making it a preferred option in endemic regions. Eflornithine acts as an irreversible inhibitor of ornithine decarboxylase, disrupting polyamine synthesis essential for the growth of the trypanosome parasite .

Case Study: Efficacy in Endemic Regions

A study conducted in rural areas of Africa demonstrated that eflornithine significantly reduced mortality rates associated with HAT. The partnership between pharmaceutical companies and organizations like Médecins Sans Frontières facilitated the distribution of eflornithine, leading to over 320,000 vials being administered between 2001 and 2006, which helped save approximately 110,000 lives .

Neuroblastoma

Eflornithine is indicated for reducing relapse risk in pediatric and adult patients with high-risk neuroblastoma who have responded to prior therapies. Research indicates that eflornithine inhibits cell proliferation by targeting ornithine decarboxylase activity, which is often upregulated in tumor cells .

Mechanism of Action : By inhibiting polyamine synthesis, eflornithine disrupts critical pathways involved in tumor growth and survival. In vitro studies have shown that it induces senescence and suppresses neurosphere formation in neuroblastoma cells .

Clinical Findings : A Phase II trial indicated that eflornithine could prevent or delay tumor formation in mice injected with MYCN-amplified neuroblastoma cells. The drug's cytostatic effects were noted to be significant in preventing further tumor development .

Glioblastoma

Research has also explored eflornithine's potential in treating glioblastoma. A study using the U87MG glioblastoma cell line demonstrated that eflornithine could inhibit mutation frequencies induced by temozolomide, a common chemotherapy agent . This suggests that eflornithine may play a role in mitigating secondary mutations associated with chemotherapy resistance.

Dermatological Applications

Eflornithine is marketed under the brand name Vaniqa as a topical cream for the treatment of excessive facial hair growth (hirsutism) in women. The cream contains 13.9% eflornithine hydrochloride and works by inhibiting hair follicle cell proliferation.

Clinical Evidence:

  • In clinical trials, approximately 81% of women experienced a reduction in hair growth after twelve months of treatment with Vaniqa.
  • Positive effects were observable within eight weeks; however, discontinuation led to a return to baseline hair growth levels within eight weeks .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of L-Eflornithine:

ApplicationStudy FocusKey Findings
Human African TrypanosomiasisEfficacy and mortality ratesSignificant reduction in mortality; over 320,000 vials distributed saved approximately 110,000 lives .
NeuroblastomaRelapse preventionInduces senescence and inhibits tumor growth; effective in preventing tumor formation in animal models .
GlioblastomaMutation frequency during chemotherapyReduces mutation frequency associated with temozolomide treatment .
Facial HirsutismEfficacy of topical cream81% improvement in hair growth reduction after twelve months; regrowth observed after discontinuation .

Comparison with Similar Compounds

L-Ornithine Monohydrochloride

  • Structure: L-Ornithine monohydrochloride ((2S)-2,5-diaminovaleric acid hydrochloride) shares a diamine backbone with L-eflornithine but lacks the difluoromethyl group.
  • Applications : Used in metabolic studies and as a dietary supplement. Unlike L-eflornithine, it lacks antiparasitic or anti-hirsutism activity .

Key Differences :

Parameter L-Eflornithine Monohydrochloride L-Ornithine Monohydrochloride
Molecular Weight 236.6 g/mol (monohydrate) 168.6 g/mol
Enzyme Target ODC inhibitor Substrate for ODC
Therapeutic Use Antiparasitic, anti-hirsutism Metabolic support

D-Eflornithine

  • Structure : Enantiomer of L-eflornithine with identical chemical formula but opposite stereochemistry.
  • Function : Demonstrates negligible ODC inhibition compared to the L-form, highlighting the stereospecificity of enzyme binding .
  • Applications : Primarily used in research to study enantiomer-specific activity.

Pharmacodynamic Data :

  • L-Eflornithine exhibits an in vitro potency 10-fold higher than D-eflornithine in ODC inhibition .

L-Lysine Monohydrochloride

  • Structure: (2S)-2,6-diaminohexanoic acid monohydrochloride, featuring an extended carbon chain compared to L-eflornithine.

Stability Comparison :

Property This compound L-Lysine Monohydrochloride
Stability in Feed Limited data Stable under feed conditions
Bioavailability High (IV formulation) High (oral absorption)

Metal Complexes of Eflornithine Hydrochloride

  • Structure : Transition metal (e.g., Cu(II), Zn(II)) complexes where eflornithine acts as a bidentate ligand via carboxylate oxygen and amine nitrogen .
  • Function : Enhanced antibacterial activity compared to free eflornithine, with MIC values comparable to ciprofloxacin in some cases .

Antibacterial Activity (Example) :

Compound MIC (μg/mL) Against E. coli
Free Eflornithine 128
Cu(II)-Eflornithine 16
Ciprofloxacin 8

L-Arginine Monohydrochloride

  • Structure: (2S)-2-amino-5-guanidinopentanoic acid hydrochloride; structurally distinct due to a guanidino group.
  • Applications : Used in enzyme assays (e.g., arginase studies ) and as a supplement.

Enzyme Interaction :

Research Findings and Clinical Relevance

  • Pharmacodynamics: this compound achieves clinical efficacy in late-stage African trypanosomiasis at a total dose of 333 g (100–125 mg/kg, 4× daily) .
  • Safety Profile : Lower cytotoxicity compared to metal complexes, which require further toxicological evaluation .
  • Synthetic Advances : Heteroleptic metal complexes of eflornithine show promise but face challenges in crystallization and in vivo validation .

Biological Activity

L-Eflornithine (monohydrochloride), also known as difluoromethylornithine (DFMO), is a potent irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). This compound has garnered attention for its diverse biological activities, particularly in the treatment of various medical conditions, including African trypanosomiasis (sleeping sickness) and facial hirsutism. This article explores the biological activity of L-Eflornithine, highlighting its mechanisms of action, clinical applications, and relevant research findings.

L-Eflornithine acts primarily by inhibiting ODC, the first and rate-limiting enzyme in polyamine biosynthesis. Polyamines are crucial for cell growth and differentiation, and their dysregulation is often associated with cancer progression. The mechanism can be summarized as follows:

  • Irreversible Binding : Eflornithine binds to the active site of ODC, preventing the natural substrate ornithine from accessing it.
  • Polyamine Synthesis Inhibition : By inhibiting ODC, eflornithine reduces the levels of polyamines such as putrescine, spermidine, and spermine, which are essential for cellular functions.
  • Cell Growth Arrest : The inhibition of polyamine synthesis leads to growth arrest in both malignant and nonmalignant cells, making it a potential candidate for cancer therapy.

1. Treatment of African Trypanosomiasis

Eflornithine is primarily used to treat Human African Trypanosomiasis (HAT), particularly the second stage involving central nervous system (CNS) infection. It has replaced melarsoprol due to its lower toxicity profile.

  • Case Study : A notable case involved a 3½-year-old child treated with eflornithine at doses of 300-400 mg/kg/day via continuous intravenous infusion for 25 days. The treatment resulted in a dramatic recovery with eradication of parasites from blood and cerebrospinal fluid .

2. Facial Hirsutism

L-Eflornithine is also indicated for treating excessive hair growth in women. The topical formulation (Vaniqa) has shown significant efficacy.

  • Clinical Study Results : In a study involving 27 male patients with pseudofolliculitis barbae (PFB), the addition of eflornithine to laser hair removal treatment resulted in a median hair reduction of 99.5% compared to 85% with placebo after 16 weeks .

Inhibition of Cancer Cell Growth

Research has demonstrated that eflornithine can inhibit cell proliferation in various cancer types:

  • Neuroblastoma : Eflornithine has been shown to reduce the risk of relapse in high-risk neuroblastoma patients by disrupting the LIN28/Let-7 metabolic pathway, which regulates cancer stem cells .
  • Colorectal Cancer : Eflornithine may lower polyamine levels in colorectal mucosa, suggesting potential use as a chemopreventive agent .

Table 1: Summary of Clinical Applications

ApplicationMechanismClinical Outcome
African TrypanosomiasisODC inhibitionEradication of parasites; well-tolerated
Facial HirsutismTopical ODC inhibitionSignificant hair reduction; improved outcomes
NeuroblastomaDisruption of cancer pathwaysReduced relapse risk; cytostatic effects

Table 2: Key Research Findings

Study TypeFindingsReference
Case StudyEffective in severe trypanosomiasis
Randomized Controlled TrialEnhanced laser treatment efficacy
Preclinical Cancer ResearchGrowth arrest in neuroblastoma cells

Q & A

Q. What are the critical storage and solubility considerations for L-eflornithine (monohydrochloride) in experimental settings?

L-Eflornithine monohydrochloride should be stored as a powder at -20°C for long-term stability, with reconstituted solutions stored at -80°C for up to two years. Solubility varies by solvent: it is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (10 mg/mL) and ethanol (16 mg/mL). Proper handling includes using inert, non-sparking tools to avoid electrostatic discharge and wearing protective gear to prevent inhalation or dermal exposure .

Q. How do researchers validate the irreversible inhibition mechanism of L-eflornithine against ornithine decarboxylase (ODC)?

Time- and concentration-dependent inactivation assays are critical. Measure ODC activity loss over time after pre-incubation with L-eflornithine. The inhibitor dissociation constant (KD = 1.3 ± 0.3 µM) and inactivation rate (Kinact = 0.15 ± 0.03 min⁻¹) should align with published values. Use kinetic modeling to distinguish irreversible binding from competitive inhibition .

Q. What in vitro models are commonly used to study L-eflornithine's antiproliferative effects?

Human colorectal carcinoma HCT116 cells are standard for assessing polyamine depletion. For parasitic studies, Trypanosoma brucei gambiense cultures are used. Ensure cell viability assays (e.g., MTT) are paired with polyamine quantification (HPLC) to confirm ODC inhibition .

Advanced Research Questions

Q. How can pharmacodynamic modeling optimize dosing regimens for L-eflornithine in late-stage disease trials?

A time-to-event model incorporating baseline hazard rates (e.g., 0.035–0.077 month⁻¹ for g-HAT studies) and clinical ID50 values can simulate outcomes. Adjust racemic ID50 using in vitro potency ratios (L- vs. D-enantiomer) to account for enantiomer-specific effects. Validate with clinical PK data (e.g., L-eflornithine’s oral clearance: 17.4 L/h vs. D-enantiomer: 8.23 L/h) .

Q. What methodological approaches resolve contradictions between L-eflornithine's in vitro potency and in vivo pharmacokinetics?

While L-eflornithine exhibits 20-fold higher ODC affinity in vitro, its lower plasma and CSF concentrations in vivo (vs. D-enantiomer) suggest rapid clearance. Use compartmental PK/PD modeling to correlate tissue-specific exposure with efficacy. Pair with metabolite profiling to identify degradation pathways .

Q. How do enantiomeric differences impact the design of comparative efficacy studies?

L- and D-eflornithine exhibit divergent KD (28.3 vs. 1.3 µM) and Kinact (0.25 vs. 0.15 min⁻¹). Use chiral chromatography to ensure enantiopure preparations. In T. brucei models, prioritize L-eflornithine due to its superior in vitro activity despite lower bioavailability .

Q. What statistical methods are recommended for analyzing dose-response heterogeneity in L-eflornithine trials?

Apply Weibull survival models to time-to-failure data, adjusting for study-specific baseline hazards. Use bootstrapping to quantify uncertainty in ID50 estimates. For small cohorts, Bayesian hierarchical models improve parameter identifiability .

Key Methodological Recommendations

  • Reproducibility : Share raw kinetic data, chiral purity certificates, and simulation code (e.g., NONMEM or Monolix scripts) to align with CONSORT-EHEALTH standards .
  • Conflict Resolution : Use sensitivity analysis to test assumptions in PD models (e.g., fixed vs. estimated shape parameters) .
  • Ethical Reporting : Disclose enantiomer-specific toxicity data, even if outside the study’s scope, to inform future research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.